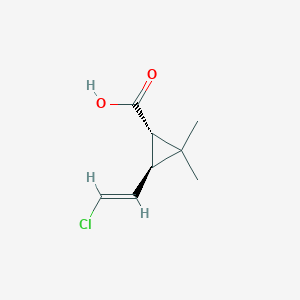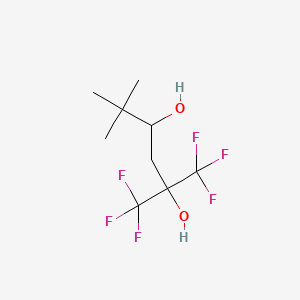
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) typically involves the diazotization of 4-(diethylamino)-2-ethoxyaniline. The process generally includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate(1-) salt by adding hexafluoroarsenic acid.
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the diazonium group with other functional groups, such as halides, hydroxyl, or amino groups.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), water (for hydroxylation), and ammonia (for amination). These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original aniline compound.
Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- azo linkage.
Reduction Reactions: The primary product is the original aniline derivative.
Applications De Recherche Scientifique
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable azo linkages.
Mécanisme D'action
The mechanism of action of benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 4-(diethylamino)-, hexafluorophosphate(1-)
- Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-)
- Benzenediazonium, 4-(diethylamino)-, perchlorate(1-)
Uniqueness
Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1-) is unique due to the presence of the ethoxy group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions. Additionally, the hexafluoroarsenate(1-) counterion provides enhanced stability compared to other diazonium salts, making it suitable for a wider range of applications.
Propriétés
Numéro CAS |
63217-33-4 |
|---|---|
Formule moléculaire |
C12H18AsF6N3O |
Poids moléculaire |
409.20 g/mol |
Nom IUPAC |
4-(diethylamino)-2-ethoxybenzenediazonium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C12H18N3O.AsF6/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4,5,6)7/h7-9H,4-6H2,1-3H3;/q+1;-1 |
Clé InChI |
OVPFHCCCMUDSMX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[As-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


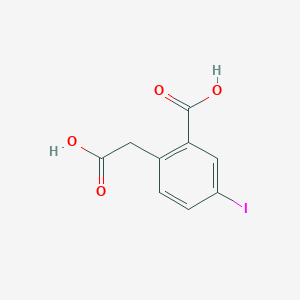

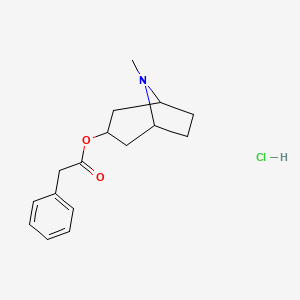

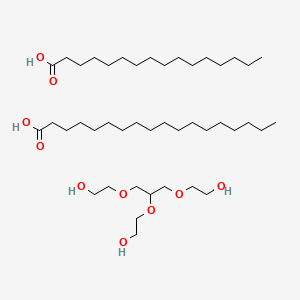

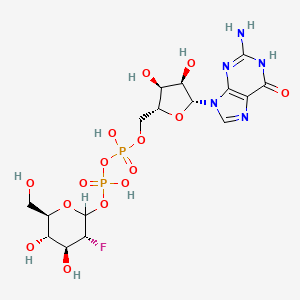
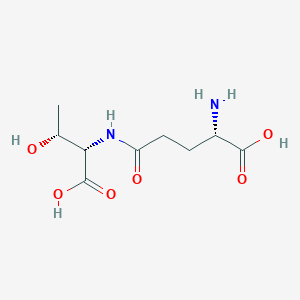

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

